molecular formula C7H10ClNO B6169518 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene CAS No. 2649055-47-8

7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene

Cat. No. B6169518
CAS RN: 2649055-47-8
M. Wt: 159.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene (CM-OA) is an organic compound belonging to the class of azaspirocyclic compounds. It is a bicyclic compound composed of a seven-membered ring and a six-membered ring connected by a methylene group. CM-OA has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. In

Scientific Research Applications

7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile compound that can be used to synthesize a variety of compounds with potential therapeutic properties. In particular, 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene has been used to synthesize compounds with anti-inflammatory, anti-tumor, and anti-viral activities.

Mechanism of Action

The exact mechanism of action of 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene is still not fully understood. However, it is believed that the compound works by modulating the activity of certain enzymes and proteins in the body. For example, 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene has been shown to interact with certain receptor proteins, such as the serotonin receptor 5-HT1A, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects
7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene has been shown to have a variety of biochemical and physiological effects. In animal studies, 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene has been shown to reduce inflammation, promote wound healing, and reduce tumor growth. Additionally, 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene has been shown to reduce anxiety and depression-like behaviors in mice. Furthermore, 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene has been shown to have anti-viral activity against the influenza virus.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene in lab experiments is its versatility. 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene can be used to synthesize a variety of compounds with potential therapeutic properties. Additionally, 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene is relatively easy to synthesize and has a low toxicity profile.
On the other hand, there are some limitations to using 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene in lab experiments. For example, the exact mechanism of action of 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene is still not fully understood, which can make it difficult to predict the effects of the compound in different biological systems. Additionally, the compound is relatively unstable, which can make it difficult to store and transport.

Future Directions

Future research on 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to improve the stability of the compound and to develop novel synthetic methods for producing 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene. Furthermore, studies should be conducted to explore the potential of 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene as an anti-viral agent, as well as its potential use in other therapeutic areas. Finally, further research should be conducted to explore the potential of 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene as a drug delivery system.

Synthesis Methods

7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene can be synthesized using a variety of methods, including condensation reactions and ring-closing metathesis. In one method, a condensation reaction between two different aldehydes is used to form the seven-membered ring. The aldehydes are then reacted with a diazo compound to form the six-membered ring. Finally, the methylene group is added to the two rings to form 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dihydro-2,5-dimethoxyfuran", "2-aminopiperidine", "Chloromethyl chloroformate", "Triethylamine", "Dichloromethane", "Ethanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2,5-dihydro-2,5-dimethoxyfuran with chloromethyl chloroformate in the presence of triethylamine and dichloromethane to form 2,5-dihydro-2,5-dimethoxy-1-(chloromethyl)oxolane.", "Step 2: Reaction of 2-aminopiperidine with 2,5-dihydro-2,5-dimethoxy-1-(chloromethyl)oxolane in ethanol to form 7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene.", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 4: Drying of the organic layer with sodium sulfate and concentration under reduced pressure.", "Step 5: Purification of the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent.", "Step 6: Recrystallization of the purified product from ethanol to obtain the final product." ] }

CAS RN

2649055-47-8

Product Name

7-(chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene

Molecular Formula

C7H10ClNO

Molecular Weight

159.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.